N-[5-(Hydroxymethyl)-2,4-dimethylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide
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Description
Synthesis Analysis
The synthesis of HMF, a component of the compound, has been extensively studied. HMF is produced from the dehydration of hexoses such as fructose undergoing acid-catalyzed poly-dehydration . When hydrochloric acid is used, 5-chloromethylfurfural is produced instead of HMF . The reaction of fructose in concentrated aqueous solutions of carboxylic acids, such as formic, acetic, or lactic acids, leads to the selective dehydration of fructose in 5-HMF .Chemical Reactions Analysis
The chemical reactions involving HMF have been studied. HMF can form in sugar-containing food, particularly as a result of heating or cooking . The reaction pathway in which humins form either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack has been suggested .Physical and Chemical Properties Analysis
The physical and chemical properties of HMF have been studied. HMF is a white low-melting solid, highly soluble in both water and organic solvents . It has a pronounced effect on bladder function .Safety and Hazards
Future Directions
The utilization and development of biomass resources, including HMF, is an efficient solution to mitigate the fossil energy crisis . The selective oxidation of HMF leads to the formation of several intriguing and useful downstream chemicals . The current challenges and possible research directions for the catalytic oxidation of HMF in the future are also being discussed .
Properties
IUPAC Name |
N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-17(22)20-7-5-14(6-8-20)18(23)19-16-10-15(11-21)12(2)9-13(16)3/h4,9-10,14,21H,1,5-8,11H2,2-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDJUIISEJLJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CO)NC(=O)C2CCN(CC2)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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